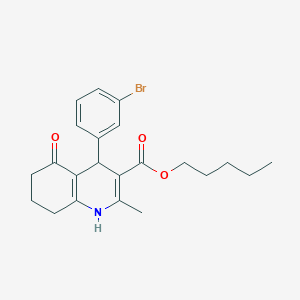![molecular formula C25H34N2O6 B5208365 2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide](/img/structure/B5208365.png)
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide is a complex organic compound characterized by its multiple functional groups, including dimethylamino, oxoethyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide typically involves multiple steps. One common synthetic route includes the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol, which is then further reacted with various reagents to introduce the oxoethyl and dimethoxyphenyl groups . The reaction conditions often involve the use of catalysts such as palladium and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the oxoethyl and dimethoxyphenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares the dimethylamino group and has similar chemical properties.
Dimethylethanolamine: Another compound with a dimethylamino group, used in various industrial applications.
Methylaminoquinolines: These compounds have similar functional groups and are studied for their medicinal properties.
Uniqueness
What sets 2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-26(2)24(28)14-18-12-22(32-7)20(30-5)10-16(18)9-17-11-21(31-6)23(33-8)13-19(17)15-25(29)27(3)4/h10-13H,9,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALSFMTDIYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1CC2=CC(=C(C=C2CC(=O)N(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B5208300.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE](/img/structure/B5208341.png)

![2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![(5E)-1-benzyl-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

